Isopropyl(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)(methyl)carbamate
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Overview
Description
Propan-2-yl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a soluble guanylate cyclase stimulator, which makes it valuable in the treatment of various cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)(methyl)carbamate involves multiple steps. One common method includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This is typically achieved through a nucleophilic substitution reaction.
Formation of the pyrimidine ring: This step involves the condensation of suitable diamino precursors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Propan-2-yl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its role in cellular signaling pathways.
Medicine: It is used in the development of drugs for treating cardiovascular diseases, erectile dysfunction, and pulmonary hypertension.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects by stimulating soluble guanylate cyclase, an enzyme that catalyzes the conversion of GTP to cGMP. This leads to the relaxation of smooth muscle cells, vasodilation, and improved blood flow. The molecular targets include the heme moiety of soluble guanylate cyclase, which is activated upon binding .
Comparison with Similar Compounds
Similar Compounds
Riociguat: Another soluble guanylate cyclase stimulator with similar applications in treating cardiovascular diseases.
Vericiguat: Used for treating chronic heart failure.
Praliciguat: Investigated for its potential in treating metabolic and cardiovascular diseases.
Uniqueness
Propan-2-yl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate is unique due to its specific molecular structure, which provides a distinct binding affinity and selectivity for soluble guanylate cyclase. This makes it particularly effective in its therapeutic applications .
Properties
CAS No. |
625115-54-0 |
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Molecular Formula |
C22H23FN8O2 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
propan-2-yl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate |
InChI |
InChI=1S/C22H23FN8O2/c1-12(2)33-22(32)30(3)17-18(24)27-20(28-19(17)25)16-14-8-6-10-26-21(14)31(29-16)11-13-7-4-5-9-15(13)23/h4-10,12H,11H2,1-3H3,(H4,24,25,27,28) |
InChI Key |
VBVQTIZAMNWWJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N(C)C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N |
Origin of Product |
United States |
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